molecular formula C5H10N2O B13099063 (Z)-Pyrrolidin-3-one O-methyl oxime

(Z)-Pyrrolidin-3-one O-methyl oxime

Cat. No.: B13099063
M. Wt: 114.15 g/mol
InChI Key: AXMJAJPZBCQNLP-ALCCZGGFSA-N
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Description

(Z)-Pyrrolidin-3-oneO-methyloxime is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrolidinone ring with an oxime functional group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Pyrrolidin-3-oneO-methyloxime typically involves the reaction of pyrrolidin-3-one with hydroxylamine under controlled conditions to form the oxime derivative. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of (Z)-Pyrrolidin-3-oneO-methyloxime may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-Pyrrolidin-3-oneO-methyloxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(Z)-Pyrrolidin-3-oneO-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-Pyrrolidin-3-oneO-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Lacks the oxime group, leading to different chemical properties.

    N-Methylpyrrolidinone: Contains a methyl group instead of an oxime, affecting its reactivity and applications.

    Pyrrolidin-3-one: The parent compound without the oxime group.

Uniqueness

(Z)-Pyrrolidin-3-oneO-methyloxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(Z)-N-methoxypyrrolidin-3-imine

InChI

InChI=1S/C5H10N2O/c1-8-7-5-2-3-6-4-5/h6H,2-4H2,1H3/b7-5-

InChI Key

AXMJAJPZBCQNLP-ALCCZGGFSA-N

Isomeric SMILES

CO/N=C\1/CCNC1

Canonical SMILES

CON=C1CCNC1

Origin of Product

United States

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